D-glucose hydrazon
Overview
Description
Scientific Research Applications
1. Machine Learning in Diabetes Research
D-glucose hydrazon plays a role in diabetes research. Machine learning and data mining methods are applied in the study of diabetes mellitus (DM), a metabolic disorder. Significant research in DM, including aspects like diagnosis and therapy, generates vast data, necessitating the use of machine learning for insightful analysis (Kavakiotis et al., 2017).
2. Measurement of Local Cerebral Glucose Utilization
This compound is used in methods to measure glucose consumption in brain components. The process involves tracing glucose exchange and phosphorylation by hexokinase in tissues. This technique aids in understanding cerebral metabolism and disorders (Sokoloff et al., 1977).
3. Metabolic Tolerance Tests in Mice
In metabolic studies, particularly those involving mice, this compound is crucial for understanding glucose and insulin homeostasis. It helps in conducting glucose and insulin tolerance tests, essential for diabetes research (Benedé-Ubieto et al., 2020).
4. Glucose Oxidase Applications
Glucose oxidase, which acts on D-glucose, has extensive applications in industries like pharmaceutical, food, and biotechnology. Its role in biosensors is particularly significant due to the demand for analytical enzymes (Bankar et al., 2009).
5. Glucose Hydration and Interaction Studies
Research on D-glucose, surrounded by water molecules, involves studying hydration and interaction energies. This is crucial for understanding glucose's biological and chemical behavior in aqueous environments (Momany & Schnupf, 2014).
6. Dynamic Glucose-Enhanced MRI in Glioma Patients
This compound is used in MRI contrast agents for imaging glucose uptake in tumors. This technique offers insights into tumor metabolism and can complement conventional imaging methods (Xu et al., 2015).
7. Saccharide Hydrazones in Immobilization Studies
D-glucose hydrazones are studied for solid-phase immobilization of sugars. This research is pivotal for understanding the formation and stability of hydrazones, with implications in chemical and pharmaceutical industries (Tweeddale & Redmond, 1998).
Future Directions
Properties
IUPAC Name |
(2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O5/c7-8-1-3(10)5(12)6(13)4(11)2-9/h1,3-6,9-13H,2,7H2/b8-1+/t3-,4+,5+,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXMEVVZBZIAC-ZXENJKTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=NN)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](/C=N/N)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.